2-Amino-4-bromo-3,5,6-trifluoro-benzoic acid
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Overview
Description
2-Amino-4-bromo-3,5,6-trifluoro-benzoic acid is a chemical compound with the molecular formula C7H3BrF3NO2. It is characterized by the presence of amino, bromo, and trifluoro groups attached to a benzoic acid core. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-bromo-3,5,6-trifluoro-benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing complex organic molecules.
Industrial Production Methods: Industrial production of this compound often involves large-scale organic synthesis techniques. The process may include the use of glacial acetic acid and bromine for bromination reactions, followed by further functionalization steps to introduce the amino and trifluoro groups .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-bromo-3,5,6-trifluoro-benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzoic acid core.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution often involves reagents like sodium hydroxide and various halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Amino-4-bromo-3,5,6-trifluoro-benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-4-bromo-3,5,6-trifluoro-benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, depending on its functional groups and the conditions of the reaction . The trifluoro and bromo groups can enhance the compound’s reactivity and specificity in these interactions .
Comparison with Similar Compounds
- 2-Amino-4-bromo-3-fluorobenzoic acid
- 2-Amino-5-bromobenzoic acid
- 3-Amino-2,5,6-trifluorobenzoic acid
Comparison: 2-Amino-4-bromo-3,5,6-trifluoro-benzoic acid is unique due to the presence of three trifluoro groups, which significantly influence its chemical properties and reactivity. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C7H3BrF3NO2 |
---|---|
Molecular Weight |
270.00 g/mol |
IUPAC Name |
2-amino-4-bromo-3,5,6-trifluorobenzoic acid |
InChI |
InChI=1S/C7H3BrF3NO2/c8-2-4(10)3(9)1(7(13)14)6(12)5(2)11/h12H2,(H,13,14) |
InChI Key |
MBGHORPPJMNLNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)Br)F)N)C(=O)O |
Origin of Product |
United States |
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